H-D-Dap(boc)-OH

Description

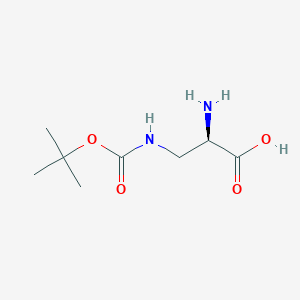

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259825-43-9 | |

| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Strategic Incorporations of H D Dap Boc Oh

Integration into Peptide Synthesis Approaches

H-D-Dap(boc)-OH, a protected derivative of D-2,3-diaminopropionic acid, serves as a valuable non-proteinogenic amino acid building block in modern peptide synthesis. Its unique structure, featuring a Boc-protected side-chain amine, allows for the introduction of specific functionalities and modifications into peptide sequences, influencing their biological activity, stability, and conformational properties. The strategic incorporation of this compound is predominantly achieved through two well-established methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide chemistry, offering advantages in terms of efficiency, ease of purification, and automation compared to traditional solution-phase methods slideshare.netdu.ac.incsbio.combachem.comethz.ch. This compound is readily integrated into SPPS protocols, leveraging the established protecting group strategies that underpin this technique chemimpex.commdpi.com.

The success of SPPS hinges on the judicious selection of protecting group strategies, with the Fmoc/tert-butyl (Fmoc/tBu) and tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) approaches being the most prevalent du.ac.incsbio.combachem.comhongtide.comiris-biotech.debiosynth.com.

Fmoc/tBu Strategy: This widely adopted methodology utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) groups for the protection of amino acid side chains du.ac.incsbio.combachem.comhongtide.comiris-biotech.debiosynth.com. The Fmoc group is efficiently removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), under conditions that leave side-chain protecting groups intact du.ac.incsbio.combachem.comhongtide.commdpi.com. Subsequently, global deprotection of the side chains and cleavage of the synthesized peptide from the solid support are achieved using a strong acid, most commonly trifluoroacetic acid (TFA) du.ac.incsbio.combachem.comhongtide.combiosynth.com. The Fmoc/tBu strategy is favored for its "true orthogonality," ensuring that the deprotection conditions for the N-terminal and side-chain protecting groups are distinct and independent csbio.combachem.combiosynth.com. This compound is highly compatible with this strategy, as the Boc group on its side-chain amine remains stable during Fmoc deprotection and is effectively removed during the final acidic cleavage step ethz.chmdpi.comsigmaaldrich.com.

Boc/Bzl Strategy: Historically, the Boc/Bzl strategy was the cornerstone of SPPS. This approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl (Bzl) or benzyl-based groups for side-chain protection du.ac.incsbio.comhongtide.comiris-biotech.debiosynth.com. The Boc group is removed using TFA csbio.comhongtide.com. However, the final cleavage from the resin and removal of side-chain protecting groups necessitate harsher acidic conditions, typically anhydrous hydrogen fluoride (B91410) (HF) du.ac.incsbio.comhongtide.com. This strategy is considered "quasi-orthogonal" because both Boc and Bzl groups are acid-labile but can be removed sequentially based on the differential strength of the acids used biosynth.com. While the Boc/Bzl strategy is less prevalent today due to the toxicity and handling difficulties associated with HF csbio.comiris-biotech.de, it can still be advantageous for synthesizing peptides prone to aggregation or those containing base-sensitive moieties hongtide.comiris-biotech.de.

Table 1: Comparison of SPPS Strategies for this compound Incorporation

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| N-terminal Protection | Fmoc (base-labile) | Boc (acid-labile) |

| Side-chain Protection (Dap) | Boc (acid-labile) | Typically Bzl-based (acid-labile) |

| N-terminal Deprotection | Mild base (e.g., piperidine) du.ac.incsbio.combachem.comhongtide.commdpi.com | Strong acid (e.g., TFA) csbio.comhongtide.com |

| Final Cleavage/Deprotection | Strong acid (e.g., TFA) du.ac.incsbio.combachem.comhongtide.combiosynth.com | Very strong acid (e.g., HF) du.ac.incsbio.comhongtide.com |

| Orthogonality | True orthogonality csbio.combachem.combiosynth.com | Quasi-orthogonality biosynth.com |

| This compound Compatibility | High ethz.chmdpi.comsigmaaldrich.com | Generally compatible, but less common hongtide.comiris-biotech.de |

| Key Advantage | Milder conditions, avoids HF csbio.comiris-biotech.de | Suitable for aggregation-prone peptides hongtide.comiris-biotech.de |

| Key Disadvantage | Potential for aggregation hongtide.comiris-biotech.de | Harsh cleavage conditions (HF), toxicity csbio.comiris-biotech.de |

The incorporation of diaminopropionic acid (Dap) residues, including this compound, into peptide sequences can present specific challenges that necessitate careful optimization of synthetic protocols chemimpex.commdpi.comrsc.orgnih.gov.

Selective Protection and Side Reactions: Dap contains two amino groups, requiring orthogonal protecting groups to ensure selective coupling at the α-amino terminus while the side-chain amine remains protected, typically by a Boc group in this compound chemimpex.commdpi.comnih.gov. In some cases, Dap derivatives have demonstrated instability under standard SPPS conditions; for instance, Dap-derived pyridiniums can undergo elimination during Fmoc deprotection, yielding undesired alkene byproducts rsc.org. Furthermore, certain modified Dap derivatives may exhibit problematic incorporation, leading to incomplete acylations and necessitating extended reaction times or alternative activation chemistries for optimization nih.gov.

Racemization: While not exclusively linked to this compound, racemization of amino acid residues is a general concern in SPPS. This is particularly relevant for amino acids with acidic α-protons or electron-withdrawing side chains, or when employing basic coupling conditions mdpi.comnih.govrsc.org. Employing optimized coupling reagents, sterically hindered bases, and carefully controlled reaction times are crucial for mitigating this risk nih.govrsc.org.

Optimization Strategies:

Protecting Group Strategy: The standard Fmoc/tBu strategy is highly suitable for this compound, effectively utilizing the acid-labile Boc group on the side chain ethz.chchemimpex.commdpi.comsigmaaldrich.com.

Coupling Reagents and Conditions: The selection of efficient coupling reagents (e.g., HATU, HBTU, DIC/HOBt) and the optimization of reaction parameters are critical for achieving high coupling yields and minimizing side reactions mdpi.comnih.govrsc.orgdokumen.pub.

Capping: To prevent the formation of deletion sequences, unreacted free amines can be capped, commonly using acetic anhydride (B1165640) iris-biotech.de.

Resin Selection: The choice of solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids, is fundamental to the success of the synthesis du.ac.inethz.chmdpi.com.

Late-Stage Functionalization: In scenarios where pre-functionalized Dap derivatives exhibit instability, late-stage introduction of specific functionalities may be considered as an alternative approach rsc.org.

Table 2: Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | chemimpex.comiris-biotech.dechemimpex.comiris-biotech.deiris-biotech.desigmaaldrich.comiris-biotech.de |

| CAS Number | 259825-43-9 | chemimpex.comiris-biotech.de |

| Molecular Formula | C8H16N2O4 | chemimpex.comiris-biotech.de |

| Molecular Weight | 204.22 g/mol | chemimpex.comiris-biotech.de |

| Purity | ≥ 98% | chemimpex.comiris-biotech.de |

| Appearance | White powder or white crystalline powder | chemimpex.com |

| Optical Rotation | [α]D20 = 44 ± 2 º (C=1 in MeOH) | chemimpex.com |

| Storage Temperature | 2-8°C or 0-8°C | chemimpex.comiris-biotech.de |

| Synonyms | D-Dap(Boc)-OH | chemimpex.comiris-biotech.dechemimpex.com |

Table 3: Common Protecting Groups and Deprotection Conditions in SPPS

| Amino Acid Component | N-terminal Protecting Group (PG) | Side-chain PG (Fmoc/tBu Strategy) | Side-chain PG (Boc/Bzl Strategy) | N-terminal Deprotection Conditions | Final Cleavage/Side-chain Deprotection Conditions |

| General Amino Acid | Fmoc or Boc | tBu, Trt, Boc, etc. | Bzl, Bzl-based, Tos, etc. | Base (Fmoc) or Acid (Boc) | Acid (tBu, Bzl) or Strong Acid (HF for Bzl) |

| D-2,3-Diaminopropionic Acid | Fmoc or Boc | Boc (on side-chain amine) | N/A | Base (Fmoc) or Acid (Boc) | Acid (Boc on side-chain amine) |

(Note: The table illustrates general principles. Side-chain protection for amino acids like Lys, Asp, Glu, Ser, Thr, Tyr, His, Cys, Arg, Trp, Met, Asn, and Gln are commonly employed in both strategies. For this compound, the Boc group is specifically on the side-chain amine.)

Solution-Phase Peptide Synthesis Methodologies

While SPPS has become the predominant method for peptide synthesis due to its efficiency and simplified purification, Solution-Phase Peptide Synthesis (LPPS) remains a valuable technique, particularly for large-scale production or when specific chemical manipulations are required du.ac.inbachem.comgoogle.com.

In LPPS, peptides are assembled stepwise in a liquid solution, with each reaction step followed by the purification of the intermediate product slideshare.netbachem.com. This contrasts with SPPS, where the growing peptide chain is anchored to an insoluble solid support, allowing for purification via simple filtration and washing slideshare.netdu.ac.incsbio.combachem.com.

The fundamental principles of protecting group chemistry, including the use of Boc/Bzl and Fmoc/tBu strategies, are applicable to LPPS bachem.comgoogle.com. However, the choice of protecting groups and their compatibility with subsequent reaction and purification steps in solution is critical bachem.com. For this compound, LPPS would involve similar logic regarding the Boc protection on the side-chain amine, which would be removed during the final acidic deprotection step. The N-terminal protection (either Boc or Fmoc) would be removed according to the chosen strategy, with subsequent purification of intermediates. Although LPPS can be more labor-intensive and time-consuming than SPPS, it offers advantages in terms of scalability and the ability to handle certain complex syntheses or modifications that may be challenging on solid support slideshare.netdu.ac.in.

Advanced Applications in Peptide Chemistry and Bio Inspired Macromolecular Design

Construction of Complex Peptide Architectures

The strategic incorporation of H-D-Dap(Boc)-OH into peptide synthesis protocols allows for the construction of intricate and novel peptide architectures with tailored properties. This non-proteinogenic amino acid derivative provides a versatile scaffold for introducing specific structural constraints and functionalities.

Synthesis of Cyclic Peptides and Peptidomimetics via this compound

This compound is widely utilized as a fundamental building block in the synthesis of cyclic peptides and peptidomimetics. ruifuchemical.com The diaminopropionic acid backbone allows for the creation of branched peptides and the introduction of cyclic constraints, which can significantly enhance the biological activity and stability of the resulting molecules. researchgate.net Cyclization is a key strategy to improve a peptide's resistance to enzymatic degradation and enhance its binding affinity to target molecules. issuu.com The Boc (tert-butyloxycarbonyl) protecting group on the side chain amine ensures stability during peptide synthesis and can be selectively removed to allow for further chemical modifications. chemimpex.comruifuchemical.com This controlled manipulation is essential for creating structurally diverse compounds, including those with applications as antimicrobial agents and anticancer drugs. ruifuchemical.com Research has demonstrated the use of related Fmoc-Dap(Boc)-OH in the preparation of cyclic tetrapeptides that can self-assemble into ion-selective channels. peptide.com

Role in Disulfide Bond Mimetics and Triazole Bridge Formation

The unique stereochemistry and functional groups of this compound and its derivatives make them suitable for creating stable mimics of disulfide bonds. Disulfide bridges are crucial for the structural integrity of many peptides and proteins, but they can be unstable in certain biological environments. Replacing them with more robust linkages can improve the therapeutic potential of peptide-based drugs.

Furthermore, derivatives of Dap are instrumental in forming triazole bridges within peptide structures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to create a stable triazole linkage between an azide-functionalized Dap residue and an alkyne-containing amino acid. rsc.orgru.nl This method allows for the creation of macrocyclic peptides with rigidified structures. rsc.org Introducing a triazole bridge can pre-form a helical structure, which has been shown to improve both proteolytic stability and membrane activity in antimicrobial peptides. nih.gov

Engineering of Peptides with Enhanced Stability and Resistance to Enzymatic Degradation

A significant challenge in the development of therapeutic peptides is their susceptibility to enzymatic degradation in the body. The incorporation of non-proteinogenic amino acids like D-Dap is a well-established strategy to overcome this limitation. The D-configuration of the amino acid is not recognized by many proteases, thus conferring resistance to enzymatic cleavage. This increased stability prolongs the half-life of the peptide in vivo, enhancing its therapeutic efficacy.

The introduction of cyclic structures, as mentioned earlier, also contributes significantly to enzymatic stability. issuu.com By constraining the peptide's conformation, cyclization reduces its ability to fit into the active sites of proteolytic enzymes. Research has shown that peptides containing D-amino acids exhibit improved stability and resistance to proteolytic degradation, making them promising candidates for therapeutic agents. researchgate.net

Bioconjugation and Functionalization of Biomolecules

The versatile nature of this compound extends to the field of bioconjugation, where it facilitates the linking of peptides to other molecules of interest, such as drugs, imaging agents, or molecular probes. chemimpex.com This functionalization is key to developing sophisticated tools for research and therapeutic applications.

Development of Bioconjugates for Targeted Research Applications

This compound and its analogs are employed in the creation of bioconjugates designed for targeted research applications. chemimpex.com By incorporating this amino acid into a peptide sequence, a reactive handle is introduced that can be used to attach other molecules. This allows for the development of targeted drug delivery systems, where a cytotoxic drug is linked to a peptide that specifically binds to cancer cells, thereby minimizing off-target effects. mdpi.com For instance, Fmoc-D-Dap(Boc)-OH has been used to synthesize DOTA-modified peptides, which can chelate metals for cancer diagnostic purposes. medchemexpress.com This approach enhances the delivery of drugs or imaging agents to specific cells, thereby improving treatment efficacy. chemimpex.com

Enabling Attachment of Molecular Probes to Biomolecules

The side chain of this compound, after deprotection of the Boc group, provides a primary amine that can be selectively functionalized. This amine serves as an attachment point for various molecular probes, including fluorophores, biotin (B1667282), or other reporter molecules. This capability is crucial for studying the interactions of peptides with their biological targets. By labeling a peptide with a fluorescent probe, researchers can visualize its localization within cells or tissues, providing valuable insights into its mechanism of action. The ability to attach such probes is fundamental to a wide range of biochemical and cell-based assays.

Peptide Stapling and Macrocyclization Research

The strategic use of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the design of molecules with enhanced structural stability, target affinity, and proteolytic resistance. This compound, a derivative of D-2,3-diaminopropionic acid, serves as a pivotal building block in this field, particularly in the synthesis of constrained peptides through stapling and macrocyclization. Its unique structure, featuring a free α-amino group for standard peptide synthesis and a Boc-protected β-amino side chain, allows for orthogonal chemical modifications essential for creating cyclic structures.

Peptide stapling refers to the introduction of a chemical brace to reinforce a specific secondary structure, most commonly an α-helix. nih.gov This conformational constraint can significantly improve a peptide's biological activity and stability. nih.govbiosynth.com Macrocyclization is a broader strategy that involves forming a covalent bond between two non-adjacent amino acids to create a ring structure, which can be side-chain-to-side-chain, head-to-tail, or side-chain-to-terminus. peptide.comnih.gov These cyclic structures often exhibit superior pharmacological properties compared to their linear counterparts. nih.gov

The D-configuration of this compound and its short side chain make it a valuable tool for inducing specific turns and conformations within a peptide backbone. The β-amino group, once deprotected, acts as a key nucleophilic handle for intramolecular cyclization reactions.

Role in Lactam Bridge Formation

A primary application of this compound in macrocyclization is the formation of lactam bridges (intramolecular amide bonds). In this approach, the D-Dap(Boc) residue is incorporated into a peptide sequence along with an acidic amino acid such as L-aspartic acid or L-glutamic acid. Following the assembly of the linear peptide, the Boc protecting group on the D-Dap side chain is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). This unmasks the β-amino group, which can then be coupled with the side-chain carboxylic acid of the Asp or Glu residue. This intramolecular condensation reaction, often facilitated by standard peptide coupling reagents, forges a stable amide bond, yielding a cyclic peptide. peptide.com

The size of the resulting macrocycle depends on the distance between the D-Dap residue and the acidic amino acid in the peptide sequence. This strategy allows for precise control over the conformational constraints imposed on the peptide.

Table 1: Comparison of Protected Diamino Acid Derivatives in Peptide Cyclization

| Compound Name | Side-Chain Protecting Group | Typical Deprotection Conditions | Key Applications in Macrocyclization |

|---|---|---|---|

| Fmoc-D-Dap(Boc)-OH | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Orthogonal synthesis for creating lactam bridges with acid-labile side chains. peptide.com |

| Fmoc-D-Dap(Alloc)-OH | Alloc (allyloxycarbonyl) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Useful when acid-sensitive groups are present elsewhere in the peptide; allows for highly selective deprotection. |

| Fmoc-D-Dap(Mtt)-OH | Mtt (4-methyltrityl) | Mildly acidic conditions (e.g., dilute TFA) | Provides an alternative acid-labile protecting group with different sensitivity compared to Boc. |

| Fmoc-D-Dap(N₃)-OH | Azide (B81097) (N₃) | Reduction (e.g., Staudinger reaction) or used directly in "click" chemistry. | Enables macrocyclization via azide-alkyne "click" chemistry to form triazole bridges. |

Research Findings in Stapled and Cyclic Peptides

Research has demonstrated the utility of Dap derivatives in creating structurally diverse and biologically active peptides. While all-hydrocarbon stapling using olefin-containing amino acids is a prevalent technique, lactamization and other covalent linkages involving Dap offer a versatile alternative. nih.gov

For example, studies have utilized Dap to create cyclic tetrapeptides that can self-assemble into ion-selective channels. peptide.com In other work, L-2,3-diaminopropionic acid has been used as a linker to conjugate cyclic cell-penetrating peptides (CPPs) to stapled peptide inhibitors, enhancing their cellular uptake. nih.gov Although this example uses the L-enantiomer, it highlights the role of the Dap scaffold in complex macromolecular design.

A biocompatible stapling method was developed using 2,6-dicyanopyridine, which reacts with a pseudo-cysteine amino acid (formed by coupling L-cysteine to L-2,4-diaminobutyric acid, a close structural relative of Dap). rsc.org This approach underscores the modularity of using diamino acids to introduce reactive handles for cyclization. rsc.org The choice between diaminopropionic acid (Dap), diaminobutyric acid (Dab), ornithine (Orn), and lysine (B10760008) (Lys) allows for variation in the linker length and the size of the macrocycle formed. peptide.comrsc.org

Table 2: Examples of Research in Dap-Containing Macrocycles

| Research Area | Macrocyclization Strategy | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial Peptides | Lactam Bridge (Side-Chain to Side-Chain) | Incorporation of Dap and subsequent cyclization can enhance stability and antimicrobial activity. | |

| Cell-Penetrating Peptides | Dap as a Linker | L-Dap was used to attach a cyclic CPP to a stapled peptide, improving its cell permeability. nih.gov | nih.gov |

| Ion Channel Formation | Cyclic Tetrapeptides | Cyclic peptides prepared using Fmoc-Dap(Boc)-OH were shown to assemble into functional ion channels. peptide.com | peptide.com |

| Enzyme Inhibitors | On-Resin Macrocyclization | On-resin cyclization strategies, often employing diamino acids, facilitate the rapid synthesis of macrocyclic inhibitor libraries. nih.gov | nih.gov |

The development of on-resin macrocyclization techniques has further streamlined the synthesis of these complex molecules. nih.gov By performing the cyclization step while the peptide is still attached to the solid support, issues like intermolecular oligomerization that can plague solution-phase cyclizations are minimized. nih.gov this compound and its orthogonally protected Fmoc-variant, Fmoc-D-Dap(Boc)-OH, are fully compatible with these solid-phase synthesis (SPPS) methodologies, making them indispensable tools in the quest for novel, constrained peptide therapeutics. peptide.com

H D Dap Boc Oh in Peptidomimetics and Protein Engineering Research

Rational Design Principles for Peptidomimetics Incorporating H-D-Dap(Boc)-OH

The strategic use of this compound in peptidomimetics is rooted in its ability to introduce specific structural constraints and mimic or alter natural peptide secondary structures.

This compound serves as a valuable tool for introducing conformational rigidity into peptide sequences. The D-amino acid configuration can disrupt the typical helical propensity of L-amino acids, leading to altered folding patterns nih.govmdpi.com. Furthermore, the diamino side chain offers potential for cyclization or conjugation, creating constrained cyclic peptides or peptidomimetics. For instance, diaminopropionic acid (Dap) residues have been incorporated into peptide scaffolds to mimic specific secondary structures like β-turns mdpi.commdpi.comacs.org. The protected nature of the side chain in this compound allows for controlled manipulation during peptide synthesis, enabling the precise placement of these structural elements. Researchers utilize such constrained peptides to explore structure-activity relationships and design molecules that can effectively interact with biological targets scispace.comnih.govresearchgate.netnih.gov.

The incorporation of D-amino acids, including this compound, can significantly influence the peptide backbone conformation. While L-amino acids often favor specific helical structures (e.g., α-helix, 3₁₀-helix), the presence of a D-amino acid can lead to deviations from these preferred conformations or promote the formation of different turn structures mdpi.commdpi.comacs.org. Studies have shown that Dap residues can contribute to the formation of β-turns mdpi.commdpi.com. The specific placement of this compound within a peptide sequence can therefore be engineered to stabilize desired secondary structures or to introduce kinks and turns that are critical for molecular recognition and biological activity. For example, peptides incorporating L-Dap(Boc) residues have been observed to adopt 3₁₀-helical structures stabilized by intramolecular hydrogen bonds, with some instances showing the formation of consecutive β-turns mdpi.commdpi.com.

Strategies for Protein Engineering and Modulation of Protein Function

Beyond its role in peptidomimetics, this compound is also employed in protein engineering to modify protein properties and functions.

Peptide-based scaffolds incorporating diaminopropionic acid derivatives, including those derived from this compound, are utilized in the design of enzyme inhibitors and receptor agonists. The diamino side chain can be functionalized or used as a point of attachment for other moieties, creating complex structures that can interact with specific biological targets. For instance, Dap-containing scaffolds have been explored in the development of agonists for Toll-like receptor 4 (TLR4) inimmune.com and as components in peptide-based drug conjugates, such as antibody-drug conjugates (ADCs) medchemexpress.comchemimpex.commedchemexpress.comiris-biotech.de. These modifications aim to enhance binding affinity, selectivity, and efficacy against target proteins or receptors. Research into dynorphin (B1627789) A analogues, for example, has shown that incorporating Dap residues can influence affinity for opioid receptors scispace.comnih.gov.

The incorporation of D-amino acids, such as this compound, is a well-established strategy to increase the proteolytic stability of peptides and proteins nih.govmdpi.commdpi.com. By replacing L-amino acids with their D-counterparts, peptides become less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability can translate to improved bioavailability and a prolonged duration of action in research constructs or therapeutic agents. Furthermore, the introduction of non-canonical amino acids like Dap can alter protein folding and interactions, potentially leading to improved stability against denaturation or aggregation. This strategy is crucial for developing robust peptide-based therapeutics and research tools that can withstand physiological environments mdpi.comljmu.ac.uk.

Investigations in Biochemical and Chemical Biology Research

In Vitro Studies on Bioactive Peptides Containing Dap Residues

The incorporation of 2,3-diaminopropionic acid (Dap) residues, facilitated by synthons like H-D-Dap(Boc)-OH, into peptide sequences has been a key strategy in the development of novel bioactive peptides. These modifications can significantly influence the biological activity and stability of the parent peptides.

Antiproliferative Effects in Cancer Cell Lines and Mechanistic Insights

Peptides containing Dap residues have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms underlying these effects are multifaceted and often involve the induction of apoptosis through intrinsic pathways and the disruption of critical cellular machinery.

One of the primary mechanisms of action for Dap-containing peptides is the induction of apoptosis. For instance, Dolastatin 10, a natural marine peptide containing several unique amino acids including a dolaproine (Dap) residue, is a potent inhibitor of tubulin polymerization. medchemexpress.comnih.gov By binding to β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govgoogle.com The N-terminal tripeptide of Dolastatin 10, which lacks the Dap residue, can still inhibit tubulin polymerization, but the entire molecule is required for the full spectrum of its potent cytotoxic activity. nih.gov

Research has shown that the pro-apoptotic activity of some Dap-related signaling proteins, like DAP-kinase, can be mediated through the suppression of integrin activity. nih.gov This disruption of cell-matrix survival signals can lead to the activation of p53-dependent apoptotic pathways. nih.gov DAP-kinase has been implicated in apoptosis modulation, although its precise mechanisms in conjunction with death receptors like the TNF family are still under investigation. nih.govmdpi.com

Table 1: Antiproliferative Activity of Dap-Containing Peptides and Related Compounds

| Compound/Peptide | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Dolastatin 10 | L1210 leukemia, NCI-H69 lung cancer, DU-145 prostate cancer | Potent antiproliferation (IC50 in nM range) | Inhibition of tubulin polymerization, apoptosis induction nih.gov |

| Linezolid (antibacterial agent) | MCF-7 (breast), PC-3 (prostate), NOZ C-1 (gallbladder) | Suppression of cell proliferation | Inhibition of PI3K/Akt pathway jst.go.jp |

| Desmopressin (DDAVP) | Canine mammary carcinoma | Inhibition of cell growth | Varies, can involve V2 receptor and cAMP increase frontiersin.org |

| Peptides from germinated soybeans | HeLa, Caski, MDA-MB-231 | Anti-proliferative effects, >50% apoptosis after 8h | Apoptosis induction clinmedjournals.org |

Research on Antimicrobial Activities of Dap-Containing Peptides

The incorporation of Dap residues into antimicrobial peptides (AMPs) has been explored as a strategy to enhance their activity and selectivity. The cationic nature of the Dap side chain at physiological pH plays a crucial role in the interaction of these peptides with negatively charged bacterial membranes.

Studies have shown that replacing lysine (B10760008) residues with other cationic amino acids, including diaminopropionic acid, in the AMP C18G had minimal effects on the minimal inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com However, the peptide containing Dap did exhibit a decrease in helicity upon binding to lipid vesicles. nih.govmdpi.com In another study, substituting lysine and arginine with D- and unnatural amino acids, including Dap, in the AMP Pep05 was shown to enhance stability against proteases while retaining antimicrobial activity. frontiersin.org

Furthermore, de novo designed amphipathic α-helical AMPs incorporating diaminopropionic acid on their polar face have shown significant antimicrobial activity against the Gram-negative pathogen Acinetobacter baumannii. nih.gov Interestingly, these Dap-containing peptides exhibited a substantial decrease in hemolytic activity compared to their arginine-containing counterparts, leading to a greatly improved therapeutic index. nih.gov This suggests that the shorter side chain of Dap can modulate the interaction with eukaryotic cell membranes, reducing cytotoxicity.

Table 2: Antimicrobial Activity of Dap-Containing Peptides

| Peptide | Target Organism(s) | Key Finding(s) |

|---|---|---|

| C18G variant with Dap | Gram-positive and Gram-negative bacteria | Maintained antimicrobial activity, decreased helicity nih.govmdpi.com |

| Pep05 derivative with Dap | E. coli, P. aeruginosa, S. aureus, C. albicans | Retained antimicrobial activity, enhanced proteolytic stability frontiersin.org |

| De novo AMP with Dap | Acinetobacter baumannii | Significant antimicrobial activity, greatly reduced hemolytic activity nih.gov |

| Gramicidin S analog with D-Dpr | Gram-negative bacteria (e.g., Escherichia coli) | Appreciable antimicrobial activity researchgate.net |

Role of β-Amino Acid Residues in Modulating Biological Activities

The incorporation of β-amino acids, such as the Dap residue derived from this compound, into peptide backbones is a powerful strategy to create peptidomimetics with enhanced therapeutic properties. nih.govacs.orgresearchgate.net This modification introduces an additional carbon atom into the peptide backbone, which can lead to significant changes in the peptide's conformation, proteolytic stability, and biological activity. researchgate.networldscientific.com

Peptides containing β-amino acids can adopt well-defined secondary structures and have been shown to be more resistant to degradation by proteases. researchgate.net This increased stability is a crucial advantage for the development of peptide-based therapeutics. The altered backbone geometry can also lead to novel or enhanced biological functions, including antimicrobial activity, inhibition of protein-protein interactions, and modulation of receptor-ligand binding. nih.govacs.org For instance, the inclusion of β-amino acids can influence the orientation of side-chain functional groups, which is critical for molecular recognition and binding to biological targets. nih.govacs.org

Application in Developing Probes for Elucidating Protein Function and Structure

This compound and its derivatives are valuable tools for the development of chemical probes to investigate protein function and structure. The orthogonal protecting groups allow for the site-specific incorporation of functionalities such as fluorophores, cross-linkers, or affinity tags into a peptide sequence.

For example, Dap residues can be used to construct fluorescently labeled peptide probes. These probes can then be used in fluorescence resonance energy transfer (FRET) studies to measure distances and conformational changes within or between proteins. nih.gov The ability to introduce a unique reactive handle via the Dap side chain enables the precise attachment of reporter molecules, which is essential for accurate biophysical measurements.

Integration into Advanced Biomaterials for Research (e.g., Hydrogels for Tissue Engineering Concepts)

The chemical versatility of this compound makes it a useful building block for the synthesis of peptide-based biomaterials, such as hydrogels for tissue engineering. chemimpex.com The side chain of the Dap residue can be modified to introduce cross-linking sites, allowing for the formation of well-defined hydrogel networks. nih.gov

These peptide-based hydrogels can be designed to be biocompatible and biodegradable, and their mechanical properties can be tuned by controlling the cross-linking density. Furthermore, bioactive peptide sequences can be incorporated into the hydrogel structure to promote cell adhesion, proliferation, and differentiation, creating a more biomimetic microenvironment for tissue regeneration. nih.gov

Elucidation of Molecular Targets and Pathways of Peptides Synthesized with this compound

A primary application of incorporating this compound into peptide synthesis is to elucidate the molecular targets and signaling pathways of bioactive peptides. By creating analogs of natural peptides, researchers can systematically probe the structure-activity relationships and identify the key residues and conformations required for biological activity.

The synthesis of peptide analogs containing Dap allows for the investigation of how charge, side-chain length, and backbone conformation influence binding to specific molecular targets. worldscientific.com For example, as discussed previously, the potent anticancer activity of Dolastatin 10 has been directly linked to its ability to inhibit tubulin polymerization. nih.gov The synthesis and biological evaluation of various Dolastatin 10 fragments and analogs, which can be facilitated by building blocks like this compound, have been instrumental in mapping its binding site on tubulin and understanding its mechanism of action. nih.gov Similarly, the pro-apoptotic protein DAP-kinase has been shown to interact with other proteins involved in cell death pathways, such as UNC5H2, and its activity can be modulated by these interactions. embopress.org The ability to synthesize peptide fragments and mimetics of these interaction domains is crucial for dissecting these complex signaling networks.

Conformational Analysis and Structural Characterization Methodologies in Research

Spectroscopic Techniques for Elucidating the Conformation of H-D-Dap(Boc)-OH Containing Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. springernature.comnih.gov For peptides incorporating this compound, NMR provides detailed information on the local environment of each atom and the spatial relationships between them.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The resonance frequency of a nucleus (e.g., ¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment. Deviations of Cα and Hα chemical shifts from random coil values are indicative of ordered secondary structures. The presence of the D-Dap(Boc) residue would introduce unique signals, including those from the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, which typically appear as a sharp singlet in the ¹H NMR spectrum. mdpi.com

Scalar Coupling Constants (J): Three-bond coupling constants, particularly ³J(HN,Hα), provide information about the backbone dihedral angle φ through the Karplus equation. This allows for the characterization of backbone torsion angles, which are fundamental to defining the peptide's conformation.

Temperature Coefficients (Δδ/ΔT): The temperature dependence of amide proton (NH) chemical shifts can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. A small temperature coefficient (less than ~ -4.5 ppb/K) suggests that the amide proton is involved in a stable hydrogen bond, a key feature of secondary structures like helices and turns. researchgate.net

By combining these parameters, a set of structural restraints is generated and used to calculate an ensemble of conformations that represent the dynamic structure of the peptide in solution. nih.govnih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts for N-Boc-Protected Amino Acids in Different Solvents

| Compound | Carbonyl Carbon | Solvent Polarity (ETN) |

| N-Boc-L-alanine-OH | Downfield shift with increasing polarity | Increases |

| N-Boc-L-valine-OH | Similar trend to Alanine, but smaller change for Boc carbonyl | Increases |

| N-Boc-L-proline-OMe | Downfield shift with increasing polarity | Increases |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile technique for the rapid determination of peptide secondary structure in a wide range of environments, including solution, solid-state, and when bound to membranes. nih.govthermofisher.com The analysis focuses on the vibrational frequencies of the peptide backbone's amide groups.

The most informative regions in an IR spectrum for peptide analysis are:

Amide I Band (1600–1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the peptide backbone, is the most sensitive probe for secondary structure. agilent.comrsc.org The precise frequency of the Amide I peak is directly correlated with the type of secondary structure present.

Amide II Band (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. While less sensitive to conformation than the Amide I band, it can be used to monitor hydrogen-deuterium exchange. nih.gov

Amide III Band (1220-1330 cm⁻¹): This region involves C-N stretching and N-H bending and can also provide structural information, complementing the Amide I analysis. shimadzu.com

The incorporation of a residue like this compound can induce or disrupt specific secondary structures, such as β-turns or helices. These conformational changes would be reflected in the position and shape of the Amide I band. Deconvolution of this band allows for the quantitative estimation of the percentage of each type of secondary structure within the peptide. agilent.comshimadzu.com

Interactive Table: Correlation of Amide I Band Frequencies with Peptide Secondary Structure

| Wavenumber (cm⁻¹) | Secondary Structure |

| ~1618 - 1640 | β-Sheet |

| ~1640 - 1650 | Random Coil |

| ~1650 - 1660 | α-Helix |

| ~1660 - 1690 | β-Turn |

Note: These are typical frequency ranges. The exact values can be influenced by the specific peptide sequence, solvent, and hydration state. rsc.orgshimadzu.comnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In the far-UV region (185-240 nm), the CD spectrum of a peptide is dominated by the amide bond chromophores of the backbone. The shape and magnitude of the spectrum are characteristic of the peptide's secondary structure. creative-proteomics.com

This technique is particularly effective for:

Identifying Dominant Secondary Structures: Different secondary structures exhibit distinct CD spectra. For instance, α-helices show strong positive bands around 192 nm and negative bands at 208 and 222 nm. β-sheets typically have a negative band around 218 nm and a positive band near 195 nm. A strong negative band near 200 nm is indicative of a random coil conformation. springernature.com

Quantifying Structural Content: Algorithms can be used to deconvolute the experimental CD spectrum to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures in the peptide.

Monitoring Conformational Changes: CD is highly sensitive to changes in conformation induced by environmental factors such as temperature, pH, or the addition of co-solvents. This makes it an excellent tool for studying the stability and folding of peptides containing this compound. nih.gov

Interactive Table: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Molar Ellipticity Maxima (λ in nm) |

| α-Helix | Positive (~192), Negative (~208, ~222) |

| β-Sheet | Positive (~195), Negative (~218) |

| β-Turn | Varies by turn type; often weak signals |

| Random Coil | Positive (~212, weak), Negative (~198) |

Note: The exact positions and magnitudes of the peaks can vary with the specific peptide sequence and solvent conditions. creative-proteomics.comspringernature.com

X-ray Crystallography for Solid-State Conformational Analysis of Derivatives and Peptides

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in the solid state. The technique involves crystallizing the peptide or a derivative and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. While obtaining suitable crystals can be a challenge, the resulting electron density map provides an unambiguous view of the molecular conformation. iisc.ac.in

For peptides containing this compound, a crystal structure would yield precise data on:

Bond lengths, bond angles, and torsion angles (φ, ψ, ω, χ): This information provides a definitive description of the peptide backbone and side-chain conformation. nih.gov

Intramolecular Hydrogen Bonding: The exact pattern of hydrogen bonds stabilizing secondary structures like turns and helices can be directly visualized. nih.gov

Molecular Packing: The arrangement of peptide molecules within the crystal lattice reveals intermolecular interactions that may be relevant to peptide aggregation.

While the conformation in a crystal may not perfectly represent the dynamic ensemble of structures in solution, it provides a crucial, high-resolution snapshot that serves as an excellent starting point for other analyses, such as computational modeling. researchgate.netnih.gov

Interactive Table: Example Torsion Angles for a β-Turn Conformation in a Boc-Protected Peptide

| Residue (i+1) | φ Angle (°) | ψ Angle (°) | Residue (i+2) | φ Angle (°) | ψ Angle (°) |

| Pro | -48 | 137 | dehydro-Phe | 65 | 15 |

Note: This table shows example backbone torsion angles for a Type II β-turn found in the crystal structure of the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Such data provides definitive conformational details. nih.gov

Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction and Validation

Computational modeling and molecular dynamics (MD) simulations are powerful tools that complement experimental techniques by providing a dynamic, atomic-level view of peptide behavior. researchgate.net These methods are used to predict the conformational preferences of peptides containing this compound and to validate and refine structures derived from experimental data. mdpi.com

The typical workflow for an MD simulation involves:

Building an Initial Structure: This can be based on an experimentally determined structure (from NMR or X-ray crystallography) or a computationally generated model (e.g., an extended chain or a predicted secondary structure).

Solvation: The peptide is placed in a simulation box filled with explicit solvent molecules (usually water) to mimic physiological conditions.

Applying a Force Field: A force field (e.g., AMBER, CHARMM, GROMOS) is used to describe the potential energy of the system, defining the parameters for all atomic interactions, including bond stretching, angle bending, torsions, and non-bonded electrostatic and van der Waals forces. frontiersin.org

Simulation: Newton's equations of motion are integrated over time, allowing the atoms to move and the peptide to explore different conformations. Simulations are typically run for nanoseconds to microseconds. nih.gov

MD simulations can provide insights into the conformational landscape of a peptide, identifying the most stable structures, the transitions between them, and the patterns of hydrogen bonding and solvent interaction that stabilize these conformations. nih.gov This information is invaluable for interpreting experimental data and understanding how the incorporation of this compound influences the peptide's structural and dynamic properties.

Advanced Derivatization and Functionalization Strategies for H D Dap Boc Oh

Selective Modification of the β-Amino Group for Diverse Applications

The primary amino group on the β-carbon of H-D-Dap(Boc)-OH offers a versatile handle for chemical modification. Once the α-amino and carboxyl groups are engaged in peptide bond formation, the β-amino group of the incorporated Dap residue can be selectively functionalized. This selectivity is often achieved through the use of orthogonal protecting group strategies during peptide synthesis. For instance, the α-amino group can be protected with Fmoc for chain elongation, while the β-amino group is protected with a group that can be removed under different conditions to allow for specific modification.

Research has shown that the pKa of the β-amino group of 2,3-diaminopropionic acid (Dap) is significantly lower when incorporated into a peptide compared to its free acid form. This altered reactivity can be harnessed for pH-sensitive applications, such as in vectors for nucleic acid delivery that respond to the acidic environment of endosomes. k-state.edunih.gov The modification of this β-amino group can be used to attach various moieties, including lipids, carbohydrates, and polyethylene (B3416737) glycol (PEG), to enhance the therapeutic properties of peptides.

Common modifications of the β-amino group include acylation, alkylation, and arylation to introduce novel functionalities. These modifications can be performed post-synthetically on the fully assembled peptide or on the this compound monomer before its incorporation into the peptide chain.

| Modification Type | Reagent Class | Potential Application |

| Acylation | Activated esters, Acid chlorides | Introduction of fatty acids for lipidation, attachment of linkers |

| Alkylation | Alkyl halides | Modification of charge, introduction of hydrophobic groups |

| Arylation | Aryl halides (with catalyst) | Introduction of aromatic moieties for structural studies or altered binding |

This table provides an overview of potential modification strategies for the β-amino group of Dap residues.

Employment of Click Chemistry and Staudinger Ligation in Peptide Functionalization

Bioorthogonal chemistries, such as click chemistry and Staudinger ligation, provide highly efficient and selective methods for peptide functionalization under mild, aqueous conditions. nih.govbiosynth.comacs.org These reactions are particularly well-suited for modifying complex biomolecules without interfering with their native functional groups.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, forming a stable triazole linkage. biosynth.compeptide.com To utilize this chemistry with this compound, the β-amino group can be derivatized with an azide (B81097) or an alkyne functionality. Commercially available building blocks such as N3-D-Dab(Boc)-OH (an azido (B1232118) derivative of diaminobutyric acid, a close homolog of Dap) demonstrate the feasibility of this approach for incorporating click handles into peptides. nih.gov Once incorporated into a peptide, the azido- or alkynyl-Dap residue can be selectively reacted with a complementary-functionalized molecule, such as a fluorescent dye, a drug molecule, or a targeting ligand. bachem.com Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous for in vivo applications due to the toxicity of copper. acs.orgbachem.com

Staudinger Ligation: The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an amide bond. researchgate.netnih.gov This reaction is highly chemoselective and has been widely used for bioconjugation. nih.govnih.gov A derivative of this compound containing an azide on the β-amino group can be incorporated into a peptide sequence. This azido-peptide can then be ligated with a phosphine-containing molecule. In the traceless variant of the Staudinger ligation, the phosphine oxide byproduct is not incorporated into the final product, resulting in a native amide bond. nih.gov The use of Boc-protected amino acid phosphines has been explored in this context, highlighting the compatibility of this protecting group with the reaction conditions. nih.gov

| Ligation Chemistry | Reactive Moieties | Key Features |

| CuAAC Click Chemistry | Azide and terminal Alkyne (with Cu(I) catalyst) | High efficiency, forms stable triazole linkage, wide scope. biosynth.compeptide.com |

| SPAAC Click Chemistry | Azide and strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for in vivo applications. acs.org |

| Staudinger Ligation | Azide and Phosphine | Forms an amide bond, highly chemoselective. researchgate.netnih.gov |

This table summarizes key features of click chemistry and Staudinger ligation relevant to peptide functionalization.

Introduction of Reporter Groups and Labels for Biochemical Studies

The selective modification of the β-amino group of this compound is a powerful strategy for introducing a variety of reporter groups and labels into peptides. These labeled peptides are invaluable tools for a wide range of biochemical and cellular studies.

Fluorescent Labels: Fluorescent dyes can be attached to the Dap side chain to study peptide localization, trafficking, and interactions within living cells. rsc.org The choice of fluorophore can be tailored to the specific experimental requirements, such as excitation and emission wavelengths, and environmental sensitivity.

Biotinylation: The attachment of biotin (B1667282) to the β-amino group allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin. nih.govub.edu This interaction can be exploited for various applications, including affinity purification of peptide-binding partners, immobilization of peptides on solid supports for interaction studies, and detection in immunoassays. nih.govresearchgate.net Reversible biotinylation reagents are also available, allowing for the release of the captured molecules. nih.gov

Spin Labels: For structural and dynamic studies of peptides using electron paramagnetic resonance (EPR) spectroscopy, stable nitroxide spin labels can be introduced. nih.govnih.gov Site-directed spin labeling at a Dap residue can provide information on the local environment, conformational changes, and distances within a peptide or between a peptide and its binding partner. nih.govpeptide.comnih.gov

Radiolabeling: The incorporation of radionuclides into peptides is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET) and for therapeutic applications. biosynth.comacs.orgnih.gov The β-amino group of a Dap residue can be conjugated to a chelating agent for radiometals or to a prosthetic group containing a radionuclide. biosynth.com

| Reporter Group | Technique | Application |

| Fluorescent Dyes | Fluorescence Microscopy, Spectroscopy | Cellular imaging, protein trafficking, FRET-based interaction studies. rsc.org |

| Biotin | Affinity Chromatography, Western Blotting, ELISA | Protein purification, protein-protein interaction studies, detection. nih.govresearchgate.netub.edu |

| Nitroxide Spin Labels | Electron Paramagnetic Resonance (EPR) | Structural dynamics, conformational changes, distance measurements. nih.govpeptide.comnih.govnih.gov |

| Radionuclides | PET, SPECT, Radiotherapy | In vivo imaging, targeted cancer therapy. biosynth.comacs.orgnih.gov |

This table outlines various reporter groups that can be introduced via this compound and their applications in biochemical research.

Strategies for Site-Selective Chemical Modifications within Peptide Sequences

Achieving site-selective modification within a larger peptide sequence is a significant challenge in peptide chemistry. The incorporation of amino acids with uniquely reactive side chains, such as those derived from this compound, provides a powerful solution to this problem. The key to site-selectivity lies in the use of orthogonal protecting groups. biosynth.comresearchgate.net

During solid-phase peptide synthesis (SPPS), different amino acid side chains can be protected with groups that are cleaved under distinct conditions. biosynth.comub.edu For example, in an Fmoc-based SPPS, the side chains of most amino acids are protected with acid-labile groups (e.g., tBu, Trt). By protecting the β-amino group of the Dap residue with a group that is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage (e.g., an Alloc or Dde group), this position can be selectively deprotected on-resin for modification. peptide.com

This tetra-orthogonal strategy allows for the precise installation of a functional group at the Dap side chain without affecting other residues in the peptide. nih.gov For instance, a peptide could be synthesized with an Fmoc-protected N-terminus, acid-labile side-chain protection on most residues, an Alloc-protected Dap side chain, and the C-terminus attached to the resin. The Alloc group can be selectively removed using a palladium catalyst, exposing the β-amino group for modification. Subsequently, the peptide can be further elongated, or cleaved from the resin. researchgate.net

This approach enables the synthesis of complex peptide architectures, such as cyclic peptides where the cyclization occurs between the Dap side chain and another part of the peptide, or the attachment of multiple different labels at specific sites within the same peptide. nih.govpeptide.com

| Protecting Group Combination | Deprotection Condition | Selectivity |

| Fmoc (α-amino) / tBu (side chains) / Alloc (Dap β-amino) | Piperidine (B6355638) / TFA / Pd(0) | High |

| Fmoc (α-amino) / tBu (side chains) / Dde (Dap β-amino) | Piperidine / TFA / Hydrazine | High |

| Boc (α-amino) / Bzl (side chains) / Fmoc (Dap β-amino) | TFA / HF / Piperidine | High |

This table illustrates examples of orthogonal protecting group strategies that enable site-selective modification of Dap residues in peptides.

Challenges and Emerging Directions in H D Dap Boc Oh Research

Overcoming Synthetic Hurdles in the Preparation and Incorporation of H-D-Dap(Boc)-OH (e.g., Control of Racemization)

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. While urethane-based protecting groups like Boc (tert-butyloxycarbonyl) generally provide good protection against racemization, the risk is not entirely eliminated, especially during the activation of the carboxyl group required for peptide bond formation. bachem.com This activation process can lead to the formation of racemizable intermediates such as oxazolinones. bachem.com

Certain amino acids, particularly histidine and cysteine, are highly susceptible to racemization. peptide.com The propensity for racemization is influenced by the choice of coupling reagents, additives, and reaction conditions. For instance, coupling reagents that generate highly reactive intermediates can increase the rate of racemization.

Strategies to mitigate this issue include the use of specific coupling additives that suppress racemization. 1-Hydroxybenzotriazole (HOBt) has historically been a popular and effective choice for use with carbodiimide-mediated reactions. bachem.com More modern and stable alternatives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) are also employed. nih.gov The combination of diisopropylcarbodiimide (DIC) with Oxyma has been shown to be a mild and effective coupling system that minimizes racemization for sensitive amino acids. nih.gov

Table 1: Coupling Reagents and Additives for Racemization Suppression

| Coupling Reagent/Additive | Efficacy in Suppressing Racemization | Notes |

|---|---|---|

| DIC/HOBt | Good | HOBt is effective but has explosive properties in its anhydrous form. bachem.com |

| DIC/Oxyma Pure | High | Considered a mild and effective combination for racemization-prone residues. bachem.comnih.gov |

| HATU/NMM | Low | Can lead to significant racemization for some amino acids. nih.gov |

| Copper (II) chloride (CuCl₂) | High | Has been used to suppress racemization in both solution-phase and solid-phase synthesis. peptide.com |

This table is generated based on available research data and provides a comparative overview of different coupling agents.

Strategies for Optimizing the Integration of this compound into Highly Complex Peptide Architectures

The successful incorporation of any amino acid into a growing peptide chain, particularly within a complex architecture, depends on efficient coupling reactions. While the incorporation of some Dap derivatives, such as Fmoc-Dap(Boc)-OH, has been described as straightforward, challenges can arise with other derivatives or within difficult sequences, leading to incomplete acylations. nih.gov In such cases, extended reaction times and optimized activation chemistries are necessary. nih.gov

For solid-phase peptide synthesis (SPPS), both Boc and Fmoc protection strategies are common. nih.gov The choice of solvent can also be critical; for problematic couplings, using solvent mixtures such as DMSO and DMF can improve outcomes. nih.gov The best conditions for incorporating a problematic Fmoc-Dap(Me₂) derivative were found to be activation with DIC and HOBt in a DMSO/DMF mixture. nih.gov

Key Optimization Strategies:

Choice of Coupling Reagent: Utilizing highly efficient coupling reagents is crucial. For sterically hindered couplings, reagents like HATU or COMU may be employed, though careful control of conditions is needed to minimize side reactions like racemization. bachem.com

Solvent System: The polarity and solubilizing power of the reaction solvent can significantly impact coupling efficiency. N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are standard, but additives like dimethyl sulfoxide (DMSO) can disrupt peptide aggregation. peptide.com

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection steps, often improving the synthesis of difficult or aggregation-prone sequences. peptide.com

Orthogonal Protection: The use of this compound itself is a strategy for creating complex structures. The Boc group on the α-amine and the free β-amine allow for selective functionalization. For more complex designs, a Dap derivative with orthogonal protection on both amino groups, such as N-α-Boc-N-β-Fmoc-D-diaminopropionic acid, can be used. bapeks.com This allows for selective deprotection and elaboration of either the α- or β-position.

Future Trajectories in Chemical Biology and Drug Discovery Research Leveraging this compound as a Building Block

Chemical biology utilizes chemical tools to study and manipulate biological systems, often leading to new therapeutic discoveries. nih.gov this compound and other non-canonical amino acids are powerful building blocks in this field because they allow for the creation of peptides and peptidomimetics with novel properties not accessible with the 20 proteinogenic amino acids.

The β-amino group of the Dap residue is a key feature for innovation. It can serve as an attachment point for:

Fluorescent probes or labels: For tracking peptide localization and trafficking in cells. researchgate.net

Polyethylene (B3416737) glycol (PEG) chains: To improve the pharmacokinetic properties of peptide drugs.

Other peptide chains: To create branched or dendritic peptide structures.

Cyclization: To form macrocyclic peptides, which often exhibit enhanced stability and bioactivity.

Future research is likely to focus on using this compound to construct sophisticated molecular probes to interrogate biological pathways and to develop new classes of peptide-based therapeutics. Its incorporation can introduce conformational constraints, alter binding affinities to biological targets, and improve resistance to enzymatic degradation. For example, Dap-containing peptides have been designed to be pH-sensitive, leveraging the change in protonation state of the β-amino group for applications like gene delivery into endosomes. nih.gov The use of Dap derivatives in structure-activity relationship (SAR) studies, for instance as a mimic for lysine (B10760008), is also a valuable strategy in drug design.

Development of Novel this compound Derivatives for Specific Research Modalities

To further expand the utility of diaminopropionic acid in peptide science, a variety of derivatives have been developed where the β-amino group is modified with different protecting groups or functional moieties. These derivatives provide chemists with a toolbox for advanced applications.

By choosing a protecting group for the β-amine that is orthogonal to the α-Boc group, researchers can perform selective chemical modifications at different stages of the synthesis. For example, an Alloc or Fmoc group on the β-amine can be removed under conditions that leave the Boc group and other acid-labile side-chain protecting groups intact.

Table 2: Examples of N-α-Boc-D-Dap Derivatives and Their Applications

| Derivative Name | β-Amino Modification | Potential Application |

|---|---|---|

| Boc-D-Dap(Fmoc)-OH | Fmoc protecting group | Orthogonal synthesis for selective β-amine functionalization. bapeks.com |

| Boc-D-Dap(Alloc)-OH | Alloc protecting group | Orthogonal synthesis; Alloc is removed by palladium catalysis. |

| Boc-D-Dap(N₃)-OH | Azide (B81097) group | "Click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for labeling or cyclization. bapeks.com |

| Boc-D-Dap(Z)-OH | Z (Cbz) protecting group | Orthogonal synthesis; Z group is removed by hydrogenolysis. bapeks.com |

This table showcases a selection of commercially available or synthetically accessible derivatives and their common uses in peptide research.

A notable example is the creation of an orthogonally protected lysine derivative, Fmoc-L-Lys(Dap(Boc)), which acts as a bifunctional chelator. researchgate.net This building block can be incorporated into a peptide sequence via standard SPPS. After synthesis, the Boc groups on the Dap moiety can be removed to allow for the chelation of radiometals like Technetium-99m, creating peptide-based radiopharmaceuticals for imaging and therapy. researchgate.net The development of such specialized derivatives will continue to be a driving force for innovation in peptide-based diagnostics and therapeutics.

Q & A

Q. What are the critical considerations for handling and storing H-D-Dap(Boc)-OH to ensure chemical stability during peptide synthesis experiments?

- Methodological Answer : this compound is sensitive to moisture and temperature fluctuations. Store lyophilized powder at -20°C in airtight containers to prevent Boc-group deprotection. For experimental use, prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Monitor purity via HPLC (>98% purity recommended for reproducible results) and validate stability using mass spectrometry after prolonged storage .

Q. How can researchers validate the structural integrity of this compound post-synthesis or commercial acquisition?

- Methodological Answer : Employ a combination of NMR spectroscopy (¹H and ¹³C) to confirm the Boc-protected amine and carboxylic acid groups. Compare observed chemical shifts with literature values for Dap derivatives. For quantitative validation, use Fmoc-based titration to measure primary amine content (target: 0.69 mmol/g for fully functionalized product) . Cross-validate with FT-IR to detect characteristic carbonyl stretches (~1680–1720 cm⁻¹ for Boc groups) .

Q. What solvent systems are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use DCM/DMF mixtures (1:4 v/v) for coupling reactions to balance solubility and resin compatibility. For challenging solubilization, add 1–5% HOBt or Oxyma Pure to suppress racemization. Pre-solubilize the compound in minimal DMSO (<5% final concentration) to avoid resin swelling issues .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : Implement double coupling protocols with DIC/Cl-HOBt as activators for Boc-protected amino acids. Monitor coupling completion via Kaiser test or quantitative ninhydrin assay. For persistent inefficiencies, employ microwave-assisted SPPS (30–50°C, 15–30 W) to enhance reaction kinetics. Post-coupling, validate sequence fidelity via MALDI-TOF MS and Edman degradation .

Q. What strategies resolve contradictions in NMR data when analyzing this compound in complex peptide intermediates?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals caused by conformational isomers. For ambiguous Boc-group retention, perform TFA-mediated deprotection (20% TFA in DCM, 30 min) and re-analyze via LC-MS to confirm mass loss (Δ = 100.12 g/mol for Boc removal). Cross-reference with computational models (e.g., Gaussian or DFT) to predict chemical environments .

Q. How should researchers design controls to assess the impact of this compound incorporation on peptide secondary structure?

- Methodological Answer : Synthesize two peptide analogs: one with this compound and one with a non-polar amino acid (e.g., Ala) at the same position. Compare circular dichroism (CD) spectra in aqueous vs. membrane-mimetic solvents (e.g., SDS micelles). Use molecular dynamics simulations (AMBER or GROMACS) to model conformational changes. Validate with X-ray crystallography if feasible .

Q. What are the ethical and procedural considerations for using this compound in biomedical research involving human-derived samples?

- Methodological Answer : Follow IRB protocols for peptide-based studies, including risk assessments for residual solvents (e.g., DMSO cytotoxicity). Document synthesis and purification steps in a data management plan (DMP) to ensure reproducibility. For in vitro assays, validate biocompatibility via MTT assays on primary cell lines before scaling to animal models .

Data Management and Reproducibility

Q. How should researchers document experimental parameters for this compound usage to ensure reproducibility?

- Methodological Answer : Adopt FAIR data principles :

- Findable : Deposit raw NMR/MS data in repositories like Zenodo with DOI links.

- Accessible : Share detailed synthesis protocols (e.g., molar ratios, reaction times) in supplementary materials.

- Interoperable : Use standardized formats (e.g., mzML for mass spec, JCAMP-DX for NMR).

- Reusable : Publish negative results (e.g., failed couplings) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.